Sodium sulfathiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
6791-71-5 |
|---|---|
Molecular Formula |
C9H18N3NaO7S2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide;pentahydrate |
InChI |
InChI=1S/C9H8N3O2S2.Na.5H2O/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;;;;;;/h1-6H,10H2;;5*1H2/q-1;+1;;;;; |
InChI Key |
NKCXOSYACXARER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.O.O.O.O.O.[Na+] |
Origin of Product |
United States |
Historical and Scientific Trajectory of Sulfonamide Antibiotics
Genesis of Sulfonamide Drug Discovery
The story of sulfonamides begins not in a pharmacy, but in the German chemical industry. At the Bayer AG laboratories, then a part of the IG Farben conglomerate, a team of researchers was investigating coal-tar dyes for their potential therapeutic properties. wikipedia.org The prevailing theory was that dyes capable of selectively binding to bacteria could be modified to attack these pathogens within the body. wikipedia.org This research program, led by Gerhard Domagk, involved the systematic synthesis and testing of thousands of compounds derived from azo dyes. ebsco.comwikipedia.org
In 1932, chemists Fritz Mietzsch and Josef Klarer synthesized a red azo dye containing a sulfonamide group, which was named Prontosil rubrum. ebsco.comoup.com Domagk's subsequent testing revealed its remarkable efficacy. He found that Prontosil was highly effective in protecting mice against lethal streptococcal infections, although it showed no antibacterial activity in vitro (in a test tube). ebsco.comoup.com The first official report of these groundbreaking findings was not published until 1935. wikipedia.orgebsco.com For his discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939. nih.gov
The puzzle of Prontosil's in-vivo-only activity was solved shortly after its announcement. Researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that once inside the body, Prontosil was metabolized, or broken down. wikipedia.orgmcgill.ca They demonstrated that the active antibacterial agent was not the dye itself, but a simpler, colorless molecule released from it: para-aminobenzenesulfonamide, more commonly known as sulfanilamide (B372717). ebsco.comwikipedia.org This revelation explained why Prontosil was inactive in vitro—the conversion to sulfanilamide did not occur outside a living organism. ebsco.com Sulfanilamide had been first synthesized in 1906 and was widely used in the dye industry, meaning its patent had long expired, making the drug readily available for production by anyone. wikipedia.org
Table 1: Key Milestones in Early Sulfonamide Discovery
| Year | Discovery | Key Figure(s)/Institution | Significance |
|---|---|---|---|
| 1932 | Synthesis of Prontosil. ebsco.comwikipedia.org | Fritz Mietzsch, Josef Klarer (Bayer/IG Farben) | The first sulfonamide compound showing in vivo antibacterial activity was created. wikipedia.org |
| 1935 | Publication of Prontosil's antibacterial effects. ebsco.com | Gerhard Domagk | Announced the first effective treatment for systemic streptococcal infections. ebsco.com |
| 1935 | Discovery of Prontosil's bioactivation. wikipedia.org | Tréfouël et al. (Pasteur Institute) | Revealed that Prontosil is a prodrug, metabolized into the active compound sulfanilamide. wikipedia.org |
| 1939 | Nobel Prize awarded for the discovery. nih.gov | Gerhard Domagk | Official recognition of the profound medical impact of sulfonamides. nih.gov |
Pioneering Research Leading to Sulfathiazole (B1682510)
The discovery that the relatively simple and off-patent sulfanilamide was the true antimicrobial agent sparked a flurry of research and development. wikipedia.orgebsco.com This period in the late 1930s has been described as a "sulfa craze," with hundreds of manufacturers beginning to produce various forms of sulfa drugs. wikipedia.orghuvepharma.com The intense scientific interest spurred chemists to synthesize new classes and derivatives of sulfonamides in an effort to find compounds with greater potency, a broader spectrum of activity, and improved safety profiles compared to sulfanilamide. ebsco.comtaylorandfrancis.com
This wave of synthetic chemistry led to the development of several crucial second-generation sulfa drugs. One of the most significant of these was sulfathiazole. taylorandfrancis.comopenaccesspub.org Synthesized by condensing compounds like halogenoketones with N(4)-acetylsulfanilylthioureas, sulfathiazole emerged from this period of intense investigation as a highly effective antimicrobial agent. nih.gov It was found to be a short-acting sulfonamide that was particularly potent against a wide range of bacteria. nih.govpatsnap.com The discovery and subsequent large-scale use of sulfathiazole and other related sulfonamides, like sulfapyridine, represented a major therapeutic advance, particularly in treating pneumococcal and other bacterial infections. oup.comtaylorandfrancis.com During World War II, sulfathiazole powder was commonly included in first aid kits for soldiers to sprinkle on wounds to prevent infection. mcgill.ca
Evolution of Sulfathiazole in Antimicrobial Research
The widespread clinical use of sulfathiazole and its counterparts drove research into its fundamental biological mechanisms and the inevitable challenge of drug resistance.
Mechanism of Action
The antibacterial effect of sulfathiazole is not to kill bacteria directly but to inhibit their growth and replication, a property known as bacteriostasis. patsnap.comyoutube.com This mechanism is based on a principle called competitive inhibition. Bacteria, unlike humans, cannot absorb folic acid (vitamin B9) from their environment and must synthesize it themselves. patsnap.com A crucial step in this synthesis pathway involves the enzyme dihydropteroate (B1496061) synthase (DHPS), which converts para-aminobenzoic acid (PABA) into a precursor for folic acid. patsnap.compatsnap.com
Sulfathiazole is a structural analog of PABA, meaning it has a very similar molecular shape. patsnap.com Because of this similarity, it can fit into the active site of the DHPS enzyme, effectively competing with the natural substrate, PABA. patsnap.comtoku-e.com When sulfathiazole binds to the enzyme, it blocks PABA from entering, thereby halting the production of folic acid. patsnap.comtoku-e.com Without folic acid, bacteria cannot synthesize the nucleotides necessary for DNA replication and repair, nor certain essential amino acids. patsnap.compatsnap.com This cessation of growth allows the host's immune system to clear the infection. patsnap.com
Table 2: Mechanism of Action of Sulfathiazole
| Component | Role in Bacteria | Action of Sulfathiazole |
|---|---|---|
| Para-aminobenzoic acid (PABA) | Essential substrate for folic acid synthesis. patsnap.com | Sulfathiazole mimics PABA's structure. patsnap.com |
| Dihydropteroate synthase (DHPS) | Enzyme that converts PABA into a folic acid precursor. patsnap.com | Acts as a competitive inhibitor, binding to DHPS and blocking PABA. patsnap.comtoku-e.com |
| Folic Acid Synthesis | Crucial for producing nucleotides for DNA replication and cell division. patsnap.com | Inhibited by the blockage of the DHPS enzyme. toku-e.com |
| Bacterial Cell | Unable to grow and multiply. patsnap.com | The host immune system can then eliminate the static bacterial population. patsnap.com |
Development of Resistance
The intensive use of sulfonamides, including sulfathiazole, soon led to the emergence of bacterial strains that were no longer susceptible to the drugs. researchgate.net Research into this phenomenon revealed several mechanisms by which bacteria could develop resistance. One primary mechanism is a mutation in the gene that codes for the DHPS enzyme. patsnap.com This alteration can reduce the binding affinity of sulfathiazole for the enzyme while still allowing PABA to bind, rendering the drug ineffective. patsnap.com Another strategy employed by resistant bacteria is the overproduction of PABA, which can outcompete sulfathiazole for the enzyme's active site. patsnap.com
Early in vitro studies demonstrated that bacteria like gonococci and E. coli could be "trained" to develop resistance to sulfathiazole by cultivating them in gradually increasing concentrations of the drug. oup.comcapes.gov.brebm-journal.org Interestingly, these studies also showed that resistance was not always identical across different sulfa drugs, suggesting that while their modes of action were similar, they were not identical. oup.com For instance, an E. coli strain trained on sulfanilamide in a peptone medium showed a 21-fold increase in resistance to sulfathiazole. oup.com More recent research has explored how interactions within bacterial communities, such as biofilms, can facilitate the development of resistance to sulfathiazole. nih.govresearchgate.net The growing problem of widespread resistance was a major factor that eventually led to the decline in the use of sulfathiazole and other early sulfonamides, particularly after the large-scale introduction of penicillin and subsequent antibiotic classes. mcgill.caopenaccesspub.org
Molecular and Biochemical Mechanisms of Action
Enzymatic Inhibition within Folic Acid Biosynthesis Pathway
The primary mechanism of action of sodium sulfathiazole (B1682510) is the inhibition of folic acid synthesis. patsnap.com Folic acid is a vital nutrient for bacteria, necessary for the production of nucleic acids (DNA and RNA) and certain amino acids. patsnap.com Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo, making this pathway an ideal target for antimicrobial agents. patsnap.com
Competitive Antagonism of Para-Aminobenzoic Acid (PABA)
Sodium sulfathiazole functions as a structural analog of para-aminobenzoic acid (PABA). patsnap.comchegg.com PABA is a natural substrate required by bacteria for the synthesis of dihydrofolic acid, a precursor to folic acid. patsnap.com Due to its structural similarity to PABA, this compound can compete with PABA for the active site of the enzyme responsible for this conversion. patsnap.comsmolecule.com This competitive inhibition means that as the concentration of this compound increases, it is more likely to bind to the enzyme, thereby blocking PABA from binding and halting the metabolic pathway. patsnap.com
Table 1: Comparison of this compound and PABA
| Feature | This compound | Para-Aminobenzoic Acid (PABA) |
|---|---|---|
| Role | Competitive Inhibitor | Natural Substrate |
| Structure | Analogous to PABA | Essential for folic acid synthesis |
| Interaction | Binds to dihydropteroate (B1496061) synthase | Binds to dihydropteroate synthase |
| Outcome | Inhibition of folic acid synthesis | Synthesis of dihydrofolic acid |
Dihydropteroate Synthase (DHPS) as the Molecular Target
The specific enzyme that this compound targets is dihydropteroate synthase (DHPS). drugbank.compatsnap.comebi.ac.uk This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. nih.govpnas.org By binding to DHPS, sulfathiazole prevents the formation of a functional folic acid analog. patsnap.com This act of competitive inhibition is the cornerstone of its antibacterial activity. patsnap.comebi.ac.uk The affinity of different sulfonamides for DHPS can vary, with sulfathiazole being a potent inhibitor. pnas.org
Downstream Cellular Consequences of Metabolic Pathway Disruption
The inhibition of dihydropteroate synthase and the subsequent disruption of the folic acid synthesis pathway have significant downstream consequences for the bacterial cell. The inability to produce dihydrofolic acid means the cell cannot synthesize tetrahydrofolate, the biologically active form of folic acid. patsnap.com
Tetrahydrofolate is a crucial cofactor in the synthesis of several essential cellular components, including:
Thymidine: A nucleoside required for DNA synthesis.
Purines: A class of nitrogen-containing molecules, including adenine (B156593) and guanine, which are fundamental building blocks of DNA and RNA.
Certain Amino Acids: Such as methionine and serine.
The interruption of the synthesis of these vital molecules leads to a cessation of DNA replication, RNA synthesis, and protein production. patsnap.com This ultimately results in a bacteriostatic effect, meaning the bacteria are inhibited from growing and multiplying, rather than being killed directly. patsnap.comebi.ac.uk This inhibition of proliferation allows the host's immune system to clear the infection. patsnap.com
Advanced Synthetic Methodologies and Chemical Derivatization of Sodium Sulfathiazole
Sodium sulfathiazole (B1682510), the sodium salt of the parent sulfonamide sulfathiazole, continues to be a scaffold of significant interest in medicinal chemistry. Researchers are exploring advanced synthetic methods not only to refine its production but also to create a diverse array of derivatives with modified properties. These efforts include altering the core heterocyclic structure, developing hybrid compounds, forming metal complexes, and designing prodrugs to enhance its chemical and biological profile.
Structure Activity Relationships Sar and Rational Molecular Design
Elucidation of Pharmacophoric Requirements
The pharmacophore of a drug molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. For sulfonamides like sulfathiazole (B1682510), the key pharmacophoric features are well-established and are crucial for their inhibitory action against DHPS.
The primary components of the sulfonamide pharmacophore include:
An unsubstituted aromatic amino group (-NH2).
A benzene (B151609) ring to which the amino and sulfonamide groups are attached in a para-position.
A sulfonamide linker (-SO2NH-).
An N1-substituent, which in the case of sulfathiazole is a thiazole (B1198619) ring.
The antibacterial action of sulfathiazole stems from its ability to mimic PABA and bind to the active site of DHPS. patsnap.com The structural similarity, particularly of the p-aminobenzenesulfonamide portion, allows it to compete with PABA for the enzyme's binding pocket. patsnap.com The crystal structure of Bacillus anthracis DHPS in complex with a sulfathiazole adduct has provided significant insights into these interactions. tandfonline.com This structural data reveals that the sulfathiazole molecule occupies the PABA binding pocket, with the thiazole ring extending towards the pterin-binding site. tandfonline.com
Key SAR findings for DHPS binding include:
The p-Amino Group: This group is essential for activity. Any substitution on this amine generally leads to a loss of antibacterial potency.
The Sulfonamide Group: The geometry and electronic properties of the sulfonamide linker are critical. It is believed that the ionized form of the sulfonamide is the active species.
Computational Approaches in SAR Studies
Modern drug discovery heavily relies on computational methods to predict and explain the biological activity of molecules. These in silico techniques provide a powerful lens through which the SAR of sodium sulfathiazole can be investigated at a molecular level.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. iosrjournals.org DFT calculations have been employed to study sulfonamides like sulfathiazole to understand their geometry, electronic properties, and reactivity. semanticscholar.orgresearchgate.net These studies compute parameters such as bond lengths, bond angles, and the distribution of electron density within the molecule. semanticscholar.org The analysis of the molecular electrostatic potential (MEP) map, for instance, can identify the regions of a molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions, including those with the DHPS active site. iosrjournals.org
A study performing a complete computational analysis of sulfathiazole using the B3LYP functional with a 6-31G(d,p) basis set provided detailed information on its optimized molecular structure and electronic parameters. iosrjournals.orgsemanticscholar.org Such calculations are foundational for more complex modeling studies. acs.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are used to simulate its interaction with the DHPS enzyme. rsc.orgresearchgate.net By placing the sulfathiazole molecule into the 3D structure of the DHPS active site, researchers can visualize and analyze the potential binding modes, hydrogen bonds, and other non-covalent interactions that stabilize the drug-enzyme complex. nih.govresearchgate.net
For example, docking studies of newly synthesized sulfathiazole derivatives into the active site of Staphylococcus aureus DHPS helped to rationalize the observed antibacterial activities. rsc.org These simulations can generate binding hypotheses that explain why certain modifications to the sulfathiazole scaffold lead to increased or decreased potency. rsc.org In one study, synthesized sulfathiazole derivatives showed minimum binding energies ranging from -7.8 to -10.0 kcal/mol, which were better than the parent sulfathiazole (-7.4 kcal/mol). nih.gov
| Compound | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| Sulfathiazole | -7.4 | - |
| Compound 11a | -9.7 | - |
| Compound 11b | -10.0 | - |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. asm.orgnih.gov QSAR studies on sulfonamides have been conducted to develop models that can predict the antibacterial potency of new derivatives. asm.orgarxiv.org These models use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
Descriptors used in QSAR models for sulfonamides can include:
Topological indices: Describe the connectivity of atoms in a molecule. nih.gov
Quantum chemical descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sums.ac.irijopaar.com
Physicochemical properties: Like the partition coefficient (log P) and molar refractivity. asm.org
While conventional regression analysis has sometimes yielded poor correlations for sulfonamides, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been more successful. asm.orgnih.gov A CoMFA study on a series of sulfa drugs inhibiting Pneumocystis carinii DHPS resulted in a statistically significant model, which provides a pharmacophore map useful for designing new inhibitors. asm.orgnih.gov
| Descriptor Type | Example Descriptor | Significance |
|---|---|---|
| Electronic | HOMO Energy | Relates to the ability to donate electrons. |
| Electronic | LUMO Energy | Relates to the ability to accept electrons. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |
| Lipophilicity | log P | Describes the partitioning between water and an organic solvent. |
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. mdpi.com In the study of sulfathiazole, FMO analysis helps to understand its chemical reactivity and the nature of the charge transfer that occurs during its interaction with the DHPS enzyme. iosrjournals.orgorientjchem.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter; a smaller gap generally implies higher chemical reactivity. nih.gov
DFT calculations have been used to determine the HOMO and LUMO energies of sulfathiazole and its derivatives. iosrjournals.orgnih.gov One study reported that sulfathiazole has a higher HOMO energy (-5.795 eV) compared to some other sulfonamides, suggesting it is a better electron donor. iosrjournals.org This electronic characteristic is vital for the charge transfer processes that occur within the molecular system during its inhibitory action. iosrjournals.org The analysis of frontier orbitals can also shed light on how modifications to the molecular structure affect its reactivity and, consequently, its biological activity. nih.govacs.org
Mechanisms of Antimicrobial Resistance
Target Enzyme Modification and Mutation
The primary mode of action for sulfathiazole (B1682510) is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. patsnap.compatsnap.com Consequently, the most direct mechanism of resistance involves alterations to this enzyme.
Alterations in Dihydropteroate Synthase (DHPS)
Resistance to sulfathiazole frequently arises from mutations within the folP gene, which encodes the DHPS enzyme. biorxiv.orgfrontiersin.org These mutations result in a modified DHPS enzyme that exhibits a significantly lower affinity for sulfonamides like sulfathiazole, while largely maintaining its affinity for the natural substrate, para-aminobenzoic acid (PABA). patsnap.comfrontiersin.orgnih.gov This selective reduction in binding affinity allows the bacterium to continue synthesizing essential folic acid even in the presence of the drug.
The resistance can be mediated by mutations in the chromosomal folP gene or through the acquisition of foreign, resistance-conferring genes (sul genes) via horizontal gene transfer on plasmids and integrons. biorxiv.orgfrontiersin.orgresearchgate.net These sul genes, such as sul1 and sul2, code for highly divergent DHPS variants that are intrinsically insensitive to sulfonamides. biorxiv.orgnih.govresearchgate.net Structural studies reveal that many resistance mutations work by adjusting the accessibility of the PABA-binding pocket to sulfonamides without significantly obstructing PABA itself. frontiersin.org While initial laboratory-induced mutations often came with a fitness cost, resulting in less efficient enzymes, clinically resistant strains frequently feature additional compensatory mutations that restore the enzyme's normal function. nih.gov
Research has identified specific mutations in the DHPS enzyme of various bacteria that confer resistance. For instance, studies in Escherichia coli and Staphylococcus aureus have characterized mutations that decrease susceptibility to sulfathiazole. oup.com
| Organism | Mutation Type | Effect on Resistance | Reference |
| Escherichia coli | Mutations in folP gene | Contributes to sulfathiazole resistance by altering DHPS. | oup.commdpi.com |
| Staphylococcus aureus | F17L, S18L, T51M, E208K, KE257_dup in DHPS | Associated with sulfonamide resistance. | |
| Gram-negative bacteria | Acquisition of sul1 and sul2 genes | Plasmid-borne genes encode for DHPS variants with high resistance to sulfonamides. | nih.govresearchgate.net |
| Pneumocystis jirovecii | Point mutations in DHPS gene | Associated with prior exposure to sulfa drugs and potential resistance. | mdpi.com |
Metabolic Bypass Mechanisms
Bacteria can also develop resistance by circumventing the inhibitory effect of sodium sulfathiazole on the folic acid pathway. This is achieved either by overwhelming the inhibitor with its natural competitor or by using an entirely different metabolic route.
Increased Para-Aminobenzoic Acid (PABA) Production
Since sulfathiazole acts as a competitive inhibitor, its effectiveness can be diminished if the concentration of the natural substrate, PABA, is significantly increased. patsnap.comijpediatrics.commsdvetmanual.com Some resistant bacterial strains have developed the ability to overproduce PABA. patsnap.comijpediatrics.com This strategy effectively dilutes the inhibitory power of the drug, allowing the native DHPS enzyme to bind to PABA and continue folic acid synthesis. This mechanism of resistance was reported as early as the 1940s in staphylococci, where resistant strains were found to produce more PABA than their susceptible counterparts. frontiersin.orgnih.gov
Acquisition of Alternative Folic Acid Synthesis Pathways
A more definitive bypass strategy involves acquiring the ability to synthesize folic acid through a pathway that does not involve a sulfonamide-sensitive DHPS enzyme. patsnap.compatsnap.comtoku-e.com Some bacteria are inherently resistant because they can absorb folic acid from their environment, much like mammalian cells, rendering the entire synthesis pathway, and thus sulfathiazole, irrelevant. nih.govijpediatrics.com Another acquired mechanism is the horizontal gene transfer of genes that encode for alternative, drug-resistant enzymes that can take over the blocked step in the pathway. patsnap.comresearchgate.net This allows the bacterium to produce the necessary dihydrofolic acid precursor despite the inhibition of its primary DHPS enzyme. ijpediatrics.comtoku-e.com
Broader Bacterial Resistance Strategies
Beyond specific target modifications and bypass mechanisms, bacteria employ more general defense systems that can confer resistance to a wide range of antimicrobial agents, including this compound.
Efflux Pump Systems
Efflux pumps are transmembrane proteins that actively transport toxic substances, including antibiotics, out of the bacterial cell. microbialcell.comfrontiersin.orgwikipedia.org This process lowers the intracellular concentration of the drug, preventing it from reaching the effective level needed to inhibit its target, in this case, the DHPS enzyme. microbialcell.comfrontiersin.org The expression of these pumps can be intrinsic or acquired, and their over-expression is a primary driver in the development of multidrug resistance (MDR). wikipedia.orgmdpi.com Several families of efflux pumps have been identified, such as the ATP-Binding Cassette (ABC), Major Facilitator Superfamily (MFS), and Resistance-Nodulation-Division (RND) families, which are capable of extruding a wide variety of compounds. mdpi.com The presence of these pumps can contribute to sulfathiazole resistance by simply pumping the drug out of the cytoplasm before it can interact with the DHPS enzyme. asm.orgmdpi.com
| Resistance Mechanism Category | Specific Mechanism | Description |
| Target Modification | Alterations in Dihydropteroate Synthase (DHPS) | Mutations in the folP gene or acquisition of sul genes results in a DHPS enzyme with reduced affinity for sulfathiazole. biorxiv.orgfrontiersin.org |
| Metabolic Bypass | Increased PABA Production | Bacteria overproduce the natural substrate (PABA) to outcompete the drug at the enzyme's active site. patsnap.comijpediatrics.com |
| Metabolic Bypass | Alternative Folic Acid Pathways | Bacteria acquire the ability to use external folic acid or utilize alternative enzymes for its synthesis. patsnap.compatsnap.comijpediatrics.com |
| General Strategy | Efflux Pump Systems | Transmembrane pumps actively remove sulfathiazole from the cell, lowering its intracellular concentration. microbialcell.comfrontiersin.org |
Mechanisms Limiting Drug Uptake
One of the primary ways bacteria resist antimicrobial agents is by preventing the drug from reaching its intracellular target. This is achieved by reducing the permeability of the cell envelope or by actively expelling the drug from the cell. oup.comnih.gov
In Gram-negative bacteria, the outer membrane serves as a formidable barrier, controlling the influx of various substances, including antibiotics. nih.govmdpi.comdovepress.com The permeability of this membrane is largely determined by protein channels known as porins, which typically allow the passage of small, hydrophilic molecules. nih.govmdpi.commdpi.com Bacteria can develop resistance by modifying these porin channels in two main ways: by reducing the number of porin channels present in the outer membrane or through mutations that alter the channel's size or selectivity, thereby restricting the entry of drugs like sulfathiazole. nih.govmdpi.com
Another critical mechanism for limiting intracellular drug concentration is the action of efflux pumps. oup.combiorxiv.org These are transmembrane proteins that actively transport a wide array of compounds, including antibiotics, out of the bacterial cell. asm.orgacs.org The overexpression of these pumps means that even if this compound molecules successfully enter the bacterium, they are quickly expelled before they can reach their target enzyme, dihydropteroate synthase (DHPS). oup.combiorxiv.org Several families of efflux pumps are involved in multidrug resistance and can contribute to sulfonamide resistance. asm.org While some bacteria may have an intrinsic level of efflux pump activity, mutations in regulatory genes can lead to the overexpression of these pumps, resulting in higher levels of resistance. oup.comasm.org Efflux pumps have been demonstrated to mediate resistance to sulfamethoxazole, a related sulfonamide, and it is recognized that they can act on both sulfonamides and trimethoprim. oup.com
Table 1: Major Families of Bacterial Efflux Pumps
| Efflux Pump Superfamily | Energy Source | Significance in Gram-Negative Bacteria |
|---|---|---|
| Resistance-Nodulation-Division (RND) | Proton Motive Force | Highly significant; often form tripartite systems (e.g., AcrAB-TolC) that span the entire cell envelope and confer multidrug resistance. asm.orgacs.org |
| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Widespread family that transports a variety of substrates. acs.org |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | A large and diverse family of transporters found in virtually all organisms. |
| Small Multidrug Resistance (SMR) | Proton Motive Force | Composed of small proteins that typically function as dimers. |
| Multidrug and Toxic Compound Extrusion (MATE) | Sodium Ion Gradient or Proton Motive Force | A family of transporters that extrude a range of cationic drugs and toxic compounds. |
Genetic Basis of Resistance Transmission
Acquired resistance is a major clinical concern, and its rapid dissemination throughout bacterial populations is largely due to the mobility of the genes that confer it.
Unlike vertical gene transfer, where genetic material is passed from parent to offspring, horizontal gene transfer (HGT) allows for the exchange of DNA between different bacterial cells, sometimes even across species. britannica.comwikipedia.org This process is the primary mechanism for the spread of antibiotic resistance. wikipedia.org Resistance to sulfonamides, including sulfathiazole, is frequently mediated by the acquisition of specific resistance genes through HGT. biorxiv.orgnih.gov
The most significant determinants of sulfonamide resistance are the sul genes (sul1, sul2, sul3, and sul4), which encode alternative, drug-insensitive versions of the DHPS enzyme. rupahealth.comspringernature.com These genes are often located on mobile genetic elements (MGEs), which act as vehicles for their transfer. biorxiv.orgresearchgate.net The key types of MGEs involved in the spread of sul genes are:
Plasmids: These are small, extrachromosomal DNA circles that can replicate independently of the bacterial chromosome. britannica.comresearchgate.net Plasmids frequently carry multiple antibiotic resistance genes, and conjugative plasmids can mediate their own transfer from a donor to a recipient cell through a process called conjugation. britannica.comnih.gov The sul1 and sul2 genes are commonly found on plasmids in clinically resistant Gram-negative bacteria. nih.gov
Transposons: Often called "jumping genes," transposons are segments of DNA that can move from one location in the genome to another, such as from a chromosome to a plasmid. wikipedia.orgscirp.org By integrating into plasmids, transposons facilitate the mobilization and spread of the resistance genes they carry. scirp.org The sul1 gene, for instance, is often associated with the Tn21 family of transposons. oup.com
Integrons: These are genetic elements that can capture and express genes, particularly resistance genes, contained within structures called gene cassettes. nih.govscirp.org The sul1 gene is a classic component of Class 1 integrons, which are highly efficient at capturing and accumulating resistance determinants and are often found within transposons and plasmids, further contributing to the spread of multidrug resistance. nih.gov
The presence of sul genes on these highly mobile platforms allows for their rapid and widespread dissemination among pathogenic bacteria, significantly limiting the therapeutic efficacy of this compound and other sulfonamides. wikipedia.orgspringernature.com
Table 2: Characterization of Horizontally Transferred Sulfonamide Resistance (sul) Genes
| Gene | Encoded Enzyme | Common Genetic Location | Associated Mobile Elements |
|---|---|---|---|
| sul1 | Drug-resistant Dihydropteroate Synthase (DHPS) Type 1 | Plasmids, Chromosomes | Typically found on Class 1 integrons, often within transposons (e.g., Tn21). oup.comnih.gov |
| sul2 | Drug-resistant Dihydropteroate Synthase (DHPS) Type 2 | Plasmids | Often located on small, non-conjugative or large, transmissible plasmids. nih.gov |
| sul3 | Drug-resistant Dihydropteroate Synthase (DHPS) Type 3 | Plasmids | First identified on a conjugative plasmid in Escherichia coli. mdpi.com |
| sul4 | Drug-resistant Dihydropteroate Synthase (DHPS) Type 4 | Plasmids, Chromosomes | A more recently described gene, found in both environmental and pathogenic bacteria. frontiersin.org |
Cutting Edge Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of sodium sulfathiazole (B1682510), offering non-destructive and highly sensitive methods for characterization. Techniques ranging from infrared and Raman to nuclear magnetic resonance spectroscopy each provide unique insights into the molecular structure and properties of the compound.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for analyzing the molecular structure of sodium sulfathiazole. These methods probe the vibrational modes of the molecule's functional groups, providing a unique spectral fingerprint.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been utilized for the analysis of this compound. For instance, in comparative studies, a spectral range of 1281–1193 cm⁻¹ has been used for its quantification, with the absorbance in this region being proportional to the substance's concentration. doi.org IR spectroscopy, in conjunction with multivariate data analysis, also serves as a process analytical tool for monitoring crystallization processes and analyzing the solid-state properties of the crystalline product. acs.org
Raman spectroscopy offers complementary information. Reference spectra of this compound have been recorded, and characteristic peaks can be identified to distinguish it from other compounds. doi.org Both Raman and IR spectroscopy are instrumental in studying polymorphism, as different crystalline forms of a compound yield distinct spectra. soton.ac.ukresearchgate.net For sulfathiazole polymorphs, Raman spectroscopy combined with multivariate analysis has proven effective for quantitative analysis in ternary mixtures. sigmaaldrich.comnih.gov
Table 1: Key Vibrational Spectroscopy Data for this compound Analysis This table is interactive. Click on headers to sort.
| Technique | Spectral Range / Feature | Application | Reference |
|---|---|---|---|
| ATR-FTIR | 1281–1193 cm⁻¹ | Quantification | doi.org |
| Raman | Characteristic Peaks | Identification & Quantification | doi.orgnih.gov |
| IR & Raman | Spectral Fingerprints | Polymorph Differentiation | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
¹H NMR and ¹³C NMR spectral assignments have been determined for sulfathiazole and its sodium salt in deuterated dimethylsulfoxide (DMSO-d₆). researchgate.netresearchgate.net These studies reveal shifts in the resonance of protons and carbons upon deprotonation to form the sodium salt or upon coordination with metal ions. researchgate.netresearchgate.netijariie.com For example, the interaction of this compound with metal ions can be monitored by observing changes in the chemical shifts of the thiazole (B1198619) ring and sulfonamide group protons and carbons, providing insights into the coordination chemistry. researchgate.netijariie.com
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (NaST) in DMSO-d₆ This table is interactive. Click on headers to sort. Data derived from studies on sulfathiazole and its derivatives.
| Nucleus | Atom Position (See Note) | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | H-2', H-6' (Aniline Ring) | ~5.7 | researchgate.net |
| ¹H | H-3', H-5' (Aniline Ring) | ~7.3 | researchgate.net |
| ¹H | H-4 (Thiazole Ring) | ~6.6 | researchgate.net |
| ¹H | H-5 (Thiazole Ring) | ~7.0 | researchgate.net |
| ¹³C | C-1' (Aniline Ring) | ~152 | researchgate.net |
| ¹³C | C-2', C-6' (Aniline Ring) | ~112 | researchgate.net |
| ¹³C | C-3', C-5' (Aniline Ring) | ~128 | researchgate.net |
| ¹³C | C-4' (Aniline Ring) | ~123 | researchgate.net |
| ¹³C | C-2 (Thiazole Ring) | ~172 | researchgate.net |
| ¹³C | C-4 (Thiazole Ring) | ~107 | researchgate.net |
| ¹³C | C-5 (Thiazole Ring) | ~144 | researchgate.net |
Note: Atom numbering can vary between publications. The provided data represents typical values found in the literature for sulfathiazole and its sodium salt.
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of this compound in solution. The method is based on the absorption of UV or visible light by the molecule, which promotes electrons to higher energy orbitals. The absorbance is directly proportional to the concentration of the substance in the solution, following the Beer-Lambert law.
Studies have shown that this compound exhibits strong UV absorption, which can be utilized for its detection and quantification. For example, in solubility studies, the amount of dissolved drug has been quantified by UV spectroscopy at a wavelength of 284 nm. nih.gov The UV absorption spectrum of sulfathiazole is pH-dependent; changes in pH can affect the protonation state of the molecule, leading to shifts in the absorption peaks. mdpi.com This technique is also employed to monitor the degradation of sulfathiazole in various processes. mdpi.comiau.ir For instance, the changes in the UV-Vis spectra of an aqueous solution of sulfathiazole during a photocatalytic process can track the degradation over time. iau.ir
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. This enhancement allows for the detection of substances at very low concentrations.
For sulfathiazole, SERS has been investigated as a method for trace detection. rsc.org Studies using gold nanoparticles (AuNPs) as the SERS substrate have shown that the drug binds to the gold surface, likely via the nitrogen atom of the thiazole ring. researchgate.netresearchgate.netnih.gov This interaction leads to a significant enhancement of Raman signals below 1600 cm⁻¹, which can be used for both qualitative and quantitative analysis. researchgate.netnih.gov The SERS spectrum of sulfathiazole on an AuNP substrate exhibits excellent intensity for peaks around 1142, 1394, 1445, and 1585 cm⁻¹. acs.org The technique has demonstrated high sensitivity, with a limit of detection (LOD) for sulfathiazole reaching as low as 0.22 μg mL⁻¹. rsc.org
Near-Infrared (NIR) spectroscopy has emerged as a rapid and non-destructive tool for the analysis of polymorphism in pharmaceuticals, including sulfathiazole. universityofgalway.ie Polymorphs, which are different crystalline forms of the same compound, can exhibit distinct NIR spectra due to differences in their crystal lattice and intermolecular interactions.
NIR spectroscopy has been successfully used for polymorph screening and for quantifying different crystalline forms of sulfathiazole. acs.orguniversityofgalway.ie For instance, it can differentiate between sulfathiazole form I and other forms by analyzing the first overtones of the N-H stretching vibrations in the 1400–1720 nm (approximately 7140-5814 cm⁻¹) region. metrohm.com Studies have identified clear spectral differences between sulfathiazole polymorphs and its amorphous form in regions such as 7000–6200 cm⁻¹ and 5150–4850 cm⁻¹. universityofgalway.ie When compared to ATR-IR and Raman spectroscopy for the quantitative analysis of ternary polymorphic mixtures, NIR spectroscopy demonstrated the smallest prediction error, indicating higher accuracy and robustness. nih.gov
Surface-Enhanced Raman Scattering (SERS)
Diffraction-Based Structural Elucidation
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystal. Powder X-ray diffraction (PXRD) is particularly valuable for identifying crystalline phases and polymorphs of this compound.
PXRD patterns provide a unique fingerprint for each crystalline form. For sulfathiazole, which is known to exist in several polymorphic forms, XRD is essential for their identification and characterization. researchgate.netrsc.org For example, studies have used PXRD to confirm the crystal form of sulfathiazole used in experiments, with one common form showing intense reflections at 2θ values of approximately 15.5°, 22°, and 25°. nih.gov
Furthermore, XRD is used to study interactions between this compound and excipients in pharmaceutical formulations. A surface interaction was observed via X-ray diffraction studies when this compound was combined with cellulose (B213188) acetate (B1210297) phthalate (B1215562) film coatings. nih.gov The technique is also critical for solving the complete crystal structure, providing precise data on unit cell dimensions, space group, and atomic coordinates, as has been done for multiple sulfathiazole polymorphs. rsc.org
Table 3: Crystallographic Data for a Sulfathiazole Polymorph (Form IV) This table is interactive. Click on headers to sort.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁/n | rsc.org |
| a (Å) | 10.789 | rsc.org |
| b (Å) | 8.484 | rsc.org |
| c (Å) | 11.398 | rsc.org |
| β (°) | 91.64 | rsc.org |
X-ray Powder Diffraction (XRPD) for Solid-State Forms
X-ray Powder Diffraction (XRPD) is an essential technique for the solid-state characterization of this compound. It provides direct information on the molecular packing within the solid state, enabling the differentiation between crystalline polymorphs and amorphous forms. americanpharmaceuticalreview.com
Research findings indicate that the solid-state nature of this compound is highly dependent on its processing history. For instance, unprocessed this compound exists in a crystalline state, characterized by sharp Bragg peaks in its XRPD pattern. nih.gov However, when subjected to processes like spray-drying, it can be converted into an amorphous material, which is identified by the absence of sharp diffraction peaks and the presence of a diffuse halo. nih.govresearchgate.net
XRPD is instrumental in monitoring solid-state transformations. Studies have shown that amorphous this compound is physically unstable under certain conditions. Exposure to moisture can induce crystallization into a sesquihydrate form, while heating can cause it to crystallize into a new, anhydrous polymorph. nih.gov These transformations are clearly identified by the appearance of new, distinct peaks in the XRPD patterns, which differ from the unprocessed crystalline material. For example, upon heating, the XRPD pattern of spray-dried this compound showed extra peaks at 2θ values of 6.57°, 8.13°, 10.61°, 13.39°, 16.36°, and 17.15°, indicating the formation of a new crystalline structure. researchgate.net
The analysis of sulfathiazole, the parent compound, also informs the study of its sodium salt. At least five different polymorphs of sulfathiazole are known, and XRPD is a primary tool for their identification. universityofgalway.ie However, analysis can be complicated by factors such as preferred crystal orientation, which has been noted to affect the PXRD analysis of sulfathiazole's form III. researchgate.net
Table 1: XRPD Data for Sulfathiazole Forms
| Polymorph | Characteristic 2θ Peaks (°) | Reference |
|---|---|---|
| Form I | 10.9, 16.0, 17.7, 18.9, 20.9, 22.0 | universityofgalway.ie |
| Form III | 15.4, 22.2 | universityofgalway.ie |
| New Anhydrous Polymorph (from heated amorphous STNa) | 6.57, 8.13, 10.61, 13.39, 16.36, 17.15 | researchgate.net |
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC) and Modulated DSC
Differential Scanning Calorimetry (DSC) and its advanced iteration, Modulated DSC (MDSC), are powerful thermal analysis techniques for investigating the physical and chemical changes in this compound as a function of temperature. asianpubs.orgmdpi.com DSC measures the heat flow associated with thermal events like melting, crystallization, and glass transitions.
Studies on unprocessed this compound show a distinct endothermic event attributed to its melting point at approximately 268 °C, which is often accompanied by decomposition. nih.gov A smaller endotherm may appear at lower temperatures (70-100 °C), corresponding to the removal of residual solvent. nih.gov
For processed this compound, such as material rendered amorphous by spray-drying, DSC thermograms reveal more complex thermal behavior. A key feature is an exothermic event of crystallization, typically observed between 150 °C and 180 °C, as the metastable amorphous material rearranges into a more stable crystalline form upon heating. nih.gov Following this crystallization, the material melts.
Modulated DSC (MDSC) provides enhanced sensitivity and allows for the separation of overlapping thermal events. In the case of amorphous this compound, MDSC has been used to definitively identify the glass transition (Tg), a characteristic of the amorphous state. The reversing heat flow signal from an MDSC experiment on spray-dried this compound confirmed a glass transition at 122 °C. researchgate.net The technique is also adept at studying polymorphic transformations. For its parent compound, sulfathiazole, DSC has been used in conjunction with other methods to study the transition of form III into form I in the temperature range of 150–170 °C. researchgate.net
Table 2: Thermal Events for this compound (STNa) by DSC
| Material Form | Thermal Event | Temperature Range/Point (°C) | Reference |
|---|---|---|---|
| Unprocessed Crystalline STNa | Melting Point | 268 ± 0.2 | nih.gov |
| Amorphous Spray-Dried STNa | Glass Transition (Tg) by MDSC | 122 | researchgate.net |
| Crystallization (Exotherm) | 150 - 180 | nih.gov | |
| Moisture-exposed Amorphous STNa (Sesquihydrate) | Dehydration (Endotherm) | 30 - 120 | nih.gov |
Microscopic and Morphological Investigations
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a vital tool for the direct visualization of the surface morphology, particle size, and shape of this compound powders. iau.iroiccpress.com This technique provides high-resolution images that reveal the impact of manufacturing processes and solid-state form on the drug's physical appearance. nih.gov
SEM analysis of sulfathiazole and its sodium salt has shown significant morphological differences between various forms. For example, sulfathiazole polymorphs can exhibit distinct crystal habits, such as the needle-like morphology commonly observed for form I. acs.orgljmu.ac.uk However, processing methods like spray-drying can generate spherical particles of this same polymorph. nih.gov
When this compound is processed, for instance by spray-drying or by interaction with other materials like clay minerals, SEM micrographs show marked changes in texture and morphology. nih.govnih.gov Studies involving a sulfathiazole-montmorillonite composite showed a loss of the drug's original crystalline structure, with the drug appearing adsorbed onto the clay particles as molecules or as an amorphous solid. nih.gov SEM can also be used to observe changes during dissolution processes, providing insight into how the surface of the particles evolves over time. researchgate.net The sample preparation for SEM typically involves fixing the powder on aluminum stubs and coating it with a conductive material like gold to prevent charge buildup under the electron beam. nih.gov
Separation and Detection Techniques
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive method for the quantification of sulfathiazole, often as part of a broader analysis of sulfonamide residues in complex matrices such as milk, honey, and eggs. researchgate.netscielo.brnih.govscielo.br The technique combines the separation power of liquid chromatography with the specific detection capabilities of mass spectrometry. nih.gov
In a typical LC-MS/MS method, the sample undergoes an extraction and clean-up procedure to isolate the analytes from interfering matrix components. nih.govusda.gov The extract is then injected into the LC system. Separation is commonly achieved using a reversed-phase column, such as a C18 column, with a mobile phase gradient consisting of an aqueous solution (often containing an acid like formic acid) and an organic solvent like acetonitrile. nih.govsciex.com
Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using an electrospray ionization (ESI) source in positive mode. The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺, for sulfathiazole) is selected in the first quadrupole, fragmented in the collision cell, and one or more specific product ions are monitored in the third quadrupole. This precursor-to-product ion transition is unique to the target analyte, ensuring accurate identification and quantification even at very low levels. scielo.bracgpubs.org
Table 3: Representative LC-MS/MS Parameters for Sulfathiazole Analysis
| Parameter | Description/Value | Reference |
|---|---|---|
| LC Column | Reversed-phase C18 (e.g., 4.6 mm × 100 mm, 1.8 µm) | nih.gov |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | nih.govsciex.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| MS Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion ([M+H]⁺) | Variable depending on specific method, e.g., m/z 256 | scielo.br |
| Product Ions | Variable, e.g., m/z 156, m/z 92 | scielo.bracgpubs.org |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) represents a sophisticated and automated form of thin-layer chromatography, offering enhanced separation efficiency and detection limits for the analysis of various compounds, including this compound. ijpsjournal.com This technique is a powerful tool for both qualitative and quantitative analysis and is often employed for screening sulfonamide residues in different matrices. ijpsjournal.comusda.gov
The development of an HPTLC method begins with understanding the physicochemical properties of the analyte, such as its polarity, stability, and solubility. lawdata.com.tw For sulfonamides like sulfathiazole, separation is commonly achieved on silica (B1680970) gel 60 HPTLC plates. tandfonline.com A typical mobile phase for separating sulfathiazole from other sulfonamides consists of a mixture like chloroform (B151607) and n-butanol (e.g., 90:10 v/v). tandfonline.comresearchgate.net The choice of mobile phase is critical and is determined through a process of trial and error to achieve optimal separation. lawdata.com.tw
For visualization and quantification, post-chromatographic derivatization is often employed. A common reagent is fluorescamine (B152294), which reacts with the primary amino group of sulfathiazole to form highly fluorescent derivatives. tandfonline.comoup.com After spraying the plate with a fluorescamine solution (e.g., 25 mg in 250 ml of acetone), the separated bands are visualized under UV light (typically at 366 nm). tandfonline.comresearchgate.net Quantification is then performed using a scanning densitometer, which measures the intensity of the fluorescence. usda.govoup.com The amount of sulfathiazole in a sample is determined by comparing its peak area or height to that of a standard calibration curve. researchgate.net
HPTLC methods have been validated for screening sulfathiazole residues, demonstrating good recovery and linearity over specific concentration ranges. For instance, a quantitative procedure for sulfathiazole in honey reported a recovery of over 98% and linearity in the 0.05-0.60 mg/kg range, with a detection limit of 0.02 mg/kg. oup.com The use of an internal standard, such as sulfaquinoxaline, can improve the accuracy and precision of quantification. oup.com
Table 1: Example HPTLC Method Parameters for Sulfathiazole Analysis
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 HPTLC plates | tandfonline.com |
| Mobile Phase | Chloroform : n-butanol (90:10 v/v) | researchgate.net |
| Sample Application | Applied to preadsorbent zone of the TLC plate | oup.com |
| Development | In a tank saturated with developing solvent vapor | oup.com |
| Derivatization | Spraying with fluorescamine solution in acetone (B3395972) | tandfonline.comoup.com |
| Detection | UV light at 366 nm | tandfonline.com |
| Quantification | Scanning Densitometry (Excitation: ~400 nm, Emission: ~510 nm) | oup.com |
Specialized Analytical Approaches
Polymorph Screening and Characterization Methods
This compound, like its parent compound sulfathiazole, can exist in different solid-state forms, including amorphous and crystalline polymorphs. nih.gov The solid-state nature of an active pharmaceutical ingredient is critical as it influences key physicochemical properties such as solubility, dissolution rate, and stability. nih.gov Polymorphism screening is therefore a fundamental part of pre-formulation studies. researchgate.net
Spray drying of a this compound solution has been shown to produce an amorphous material, regardless of the solvent used (e.g., water, ethanol, acetone). nih.gov This amorphous form is metastable and can be induced to change its physical state. For instance, exposure to moisture can lead to crystallization into a sesquihydrate form, while heating can cause it to crystallize into a new anhydrous polymorph. nih.gov
A variety of analytical techniques are employed to screen for and characterize these different solid-state forms.
Powder X-ray Diffraction (PXRD): PXRD is a primary tool for identifying the solid-state form of a material. Amorphous materials lack long-range molecular order and thus produce a broad halo in their diffraction pattern, whereas crystalline materials produce a unique pattern of sharp Bragg peaks. nih.gov PXRD can definitively distinguish between different polymorphs and amorphous forms. nih.govacs.org For example, it was used to confirm that spray-dried this compound was initially amorphous and later crystallized into new forms upon exposure to heat or humidity. nih.gov
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Modulated DSC (MDSC) are used to study the thermal behavior of the compound. DSC can detect events such as glass transitions (Tg), crystallization, and melting. nih.gov For amorphous this compound, DSC analysis shows an exothermic event corresponding to crystallization upon heating, followed by an endothermic event of melting. nih.gov MDSC can determine the glass transition temperature of the amorphous form with high precision. nih.gov
Spectroscopy: Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy provide information about the molecular structure and bonding within the crystal lattice. researchgate.netresearchgate.net Each polymorph has a distinct spectral fingerprint, allowing for their identification and quantification in mixtures. researchgate.net Near-infrared (NIR) spectroscopy, in particular, has proven to be a fast and effective tool for polymorph screening and for monitoring transformations induced by processing. acs.org
Dynamic Vapour Sorption (DVS): DVS is used to study the interaction of the material with moisture by measuring its mass change as a function of relative humidity (RH). This technique is crucial for assessing the physical stability of amorphous or metastable forms. DVS studies on amorphous this compound revealed its tendency to absorb moisture, which subsequently induced crystallization. nih.gov
Table 2: Characterization of this compound Solid Forms
| Solid Form | Method of Preparation | Key Characterization Finding | Analytical Technique(s) | Reference |
|---|---|---|---|---|
| Amorphous | Spray drying of aqueous or organic solutions | Produces an amorphous halo in the diffractogram; exhibits a glass transition temperature (Tg). | PXRD, DSC | nih.gov |
| Sesquihydrate | Crystallization of amorphous form induced by moisture | Formation of a new crystalline structure incorporating water. | DVS, PXRD | nih.gov |
| Anhydrous Polymorph | Crystallization of amorphous form induced by heating | Formation of a new crystalline structure without water. | DSC, PXRD | nih.gov |
Dissolution Studies for Formulation Research
The dissolution rate of a drug is a critical factor influencing its bioavailability, and for poorly soluble compounds like sulfathiazole, enhancing dissolution is a major goal in formulation development. nih.govbiocrick.com Dissolution studies for this compound are designed to evaluate how different formulation strategies impact the rate and extent to which the drug dissolves in a given medium.
One major strategy to improve dissolution is the creation of solid dispersions. This involves dispersing the drug in a carrier matrix, often a polymer. A study involving solid dispersions of sulfathiazole with polyvinylpyrrolidone (B124986) (PVP-K29/32) and sodium lauryl sulfate (B86663) (SLS) demonstrated significantly improved dissolution rates compared to the pure drug. nih.govbiocrick.com The incorporation of a surfactant like SLS into the solid dispersion was found to be particularly effective. nih.gov In-vitro dissolution results showed that ternary systems of sulfathiazole:PVP:SLS had higher dissolution rates than binary solid dispersions (drug and polymer only) or the pure drug. nih.govbiocrick.com The method of incorporating the surfactant also plays an important role. nih.gov
Advanced analytical techniques are being applied to gain deeper insights into the dissolution process at a micro-level. UV imaging, for instance, has been used to study the dissolution of poorly water-soluble drugs like sulfathiazole in biorelevant media such as fasted-state simulated intestinal fluid. europa.eu This technique allows for the visualization of the solid-liquid interface and the measurement of drug concentration gradients in real-time. For sulfathiazole, these studies revealed a high and variable initial dissolution rate that decreased over time, a behavior attributed to sample heterogeneity. europa.eu
The solubility of the parent compound, sulfathiazole, is known to be highly dependent on the solvent system. nih.gov While its solubility in water is very low, it is significantly higher in organic solvents like acetone and ethanol, and even more so in co-solvent mixtures of these with water. nih.gov This fundamental solubility data is essential for designing dissolution studies and developing formulations, such as lipid-based drug delivery systems, which can improve the oral bioavailability of poorly soluble compounds. europa.eu
Table 3: Formulation Approaches to Enhance Sulfathiazole Dissolution
| Formulation Strategy | Excipients Used | Key Finding | Analytical Method | Reference |
|---|---|---|---|---|
| Solid Dispersion | Polyvinylpyrrolidone (PVP-K29/32), Sodium Lauryl Sulfate (SLS) | Incorporation of SLS into the solid dispersion significantly improved dissolution rates. | In-vitro Dissolution Testing, XRD, DSC | nih.govbiocrick.com |
| Interaction Product | Montmorillonite (B579905) (MMT) Clay | The STZ-MMT interaction product increased the aqueous solubility of the drug by 220% compared to the pristine drug. | Solubility Studies, XRD, Thermal Analysis | mdpi.com |
Environmental Behavior and Degradation Dynamics
Occurrence and Distribution in Environmental Compartments
The widespread use of sulfonamides, including sodium sulfathiazole (B1682510), in human and veterinary medicine has led to their emergence as environmental contaminants. acs.org Their continuous release into the environment raises concerns about their potential ecological impact. researchgate.net
Presence in Agricultural Soils and Aquatic Systems
Sodium sulfathiazole, along with other sulfonamides, is frequently detected in various environmental matrices. In agricultural settings, the application of manure from treated livestock is a primary pathway for the introduction of these compounds into the soil. publish.csiro.au Studies have shown that sulfonamides can persist in agricultural soils, with concentrations varying based on fertilization practices and the specific compound. publish.csiro.au For instance, in a 30-year field experiment, tetracyclines and sulfonamides were consistently found in soil samples, albeit at lower concentrations than in the applied cattle manure. publish.csiro.au
Once in the soil, there is a risk of these compounds leaching into groundwater or being transported via surface runoff into aquatic systems. biocrick.com Sulfonamides are ubiquitous in aquatic environments, with concentrations detected from nanogram per liter (ng/L) to microgram per liter (µg/L) levels in wastewater, groundwater, and surface water globally. researchgate.net The low sorption coefficients of some sulfonamides indicate a high mobility potential, increasing the likelihood of them entering surface and groundwater. researchgate.net
Abiotic Degradation Pathways
The environmental persistence of this compound is influenced by non-biological degradation processes, primarily hydrolysis and photodegradation. encyclopedia.pub
Hydrolysis Mechanisms
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For sulfonamides like sulfathiazole, the rate of hydrolysis is significantly dependent on the pH of the surrounding medium. researchgate.net Generally, sulfonamides are more susceptible to hydrolysis under acidic conditions compared to neutral or alkaline environments. researchgate.net However, sulfathiazole is considered to be relatively stable against hydrolysis in the environment. e-lactancia.orgechemi.com This is because amphoteric sulfonamides act as weak acids and are more soluble in alkaline conditions. e-lactancia.org Studies have shown that at a pH of 9.0, many sulfonamides, including likely sulfathiazole, are hydrolytically stable. researchgate.net While increased temperatures can accelerate hydrolysis, under typical environmental pH conditions, this pathway is not considered a major degradation route for sulfathiazole. researchgate.nete-lactancia.org
Photodegradation Processes
Photodegradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for sulfathiazole in sunlit aquatic environments. nih.govnih.gov Sulfathiazole is expected to be readily photodegraded in most natural waters, with its anionic form being particularly susceptible to direct photolysis. e-lactancia.org The rate of photodegradation can be influenced by various factors, including the intensity of light, the presence of other substances in the water, and the pH. nih.govmdpi.com
Research has demonstrated that both direct photolysis and indirect photolysis, involving hydroxyl radicals, contribute to the decomposition of sulfonamides. mdpi.com The combination of UV irradiation and hydrogen peroxide (H2O2) has been shown to significantly enhance the degradation rate of sulfathiazole compared to UV irradiation alone. mdpi.com The initial pH of the solution can also affect the photodegradation rate, with the degradation of sulfathiazole increasing as the pH rises from 5.0 to 9.0. mdpi.com One study identified an isomeric photoproduct of sulfathiazole, suggesting a photo-induced structural rearrangement as part of the degradation process. nih.gov The identified photoproducts generally exhibit reduced antimicrobial activity. nih.gov
Biotic Degradation Mechanisms
The breakdown of this compound by living organisms, particularly microorganisms, is a crucial aspect of its environmental fate.
Microbial Degradation and Biotransformation
Microbial degradation plays a significant role in the transformation of sulfonamides in the environment. rsc.orgmdpi.com Various bacterial species have been identified that can utilize these compounds as a source of carbon and energy, leading to their breakdown. rsc.org However, the biodegradability of sulfonamides can be slow, and they often persist in soils. e-lactancia.org
Studies have shown that the rate of microbial degradation can be influenced by the presence of other organic matter. For example, the addition of manure to soil can slightly increase the degradation rates of some sulfonamides. researchgate.net In one study, a mixed bacterial culture was unable to degrade sulfathiazole, although it could degrade other sulfonamides like sulfamethazine (B1682506) and sulfamerazine. core.ac.uk This suggests that the ability to degrade sulfathiazole may be specific to certain microbial species or require specific environmental conditions. Another study reported a slow to moderate biodegradation rate for sulfathiazole in soil. e-lactancia.org The process of biotransformation can lead to various intermediate products. For some sulfonamides, the cleavage of the S-N bond and hydroxylation of the benzene (B151609) ring are common degradation pathways. researchgate.net
Factors Influencing Environmental Fate
Role of Dissolved Organic Matter
Dissolved organic matter (DOM), a complex mixture of organic compounds found in natural waters, plays a dual role in the environmental fate of sulfathiazole. mdpi.comacs.org It can act as a photosensitizer, promoting degradation, or as an inhibitor, slowing it down. mdpi.comacs.org
As an inhibitor, DOM can compete with sulfathiazole for light absorption (a light-screening effect) or quench reactive species like hydroxyl radicals that are responsible for degradation. mdpi.commdpi.com The adsorption of DOM onto the surface of photocatalysts can also block active sites, reducing treatment efficiency. mdpi.com
Conversely, DOM can promote indirect photodegradation. When DOM absorbs sunlight, it can form excited triplet states (³DOM*), which are reactive species that can degrade pollutants. mdpi.comacs.org For sulfathiazole specifically, it has been shown that singlet oxygen (¹O₂), another reactive species generated by DOM, plays a crucial role in its indirect photodegradation. mdpi.com
The interaction between sulfathiazole and DOM is also physical. Studies have shown that sulfathiazole binds to humic acid, a major component of DOM. acs.org This binding is primarily driven by the interaction of the cationic form of sulfathiazole with anionic functional groups (like carboxylic and phenolic sites) on the humic acid molecule. acs.org The strength of this binding is pH-dependent. acs.org Research on sedimentary DOM found that its lower molecular weight fractions had a higher binding capacity for sulfathiazole. nih.gov This binding to DOM can affect the mobility, bioavailability, and ultimately the persistence of sulfathiazole in aquatic environments. nih.govresearchgate.net
Adsorption and Desorption Dynamics in Soils
Adsorption and desorption are key processes that dictate the persistence, mobility, and bioavailability of sulfathiazole in soil environments. researchgate.net The extent of these processes depends on the properties of both the sulfathiazole molecule and the soil itself, particularly its pH, organic matter content, and clay mineralogy.
The adsorption of sulfathiazole to soil is strongly influenced by pH due to its effect on the speciation of the antibiotic. mdpi.comacs.org At pH values below its pKa of 7.1, the positively charged cationic form of sulfathiazole predominates, leading to strong electrostatic attraction to negatively charged soil components like clay minerals and soil organic matter (SOM). biocrick.comacs.org This cation binding to anionic sites in SOM is a primary sorption mechanism. acs.org As pH increases, the sulfathiazole molecule becomes neutral and then anionic, generally leading to weaker adsorption due to electrostatic repulsion.
Soil organic matter is a crucial sorbent for sulfathiazole. acs.org Studies have demonstrated a strong positive correlation between the organic matter content of soil and the extent of sulfathiazole adsorption. acs.org Materials like biochar, when added to soil, can significantly increase the adsorption capacity for sulfonamides. nih.gov
The presence of metal cations in the soil can also influence adsorption. For example, copper (Cu²⁺) has been shown to increase the adsorption of sulfathiazole at pH > 5.0, likely due to the formation of surface-bridging complexes between the soil, copper, and sulfathiazole. researchgate.net
Desorption of sulfathiazole from soil particles is often a slow and incomplete process. nih.gov Studies on the related compound sulfadiazine (B1682646) have shown that desorption can be very slow, with a significant fraction of the antibiotic remaining bound to the soil, suggesting that some sorption is partly irreversible. nih.gov This strong binding and slow desorption can lead to the long-term persistence of sulfathiazole in the soil environment, reducing its immediate bioavailability but creating a long-term reservoir of contamination.
Interactive Table: Summary of Sulfathiazole Adsorption/Desorption Findings
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of this compound. nih.gov These calculations provide a detailed picture of the molecule's geometry, stability, and electronic characteristics.
Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For sulfathiazole, various computational methods and basis sets have been employed to achieve this. Studies have utilized DFT with functionals like B3LYP and PBE, and basis sets such as 6-311++G(d,p) and cc-pVTZ. researchgate.netnih.govnih.gov Calculations have been performed in both the gas phase and in aqueous media to simulate different environments. researchgate.net
A comparative study optimized the crystal structure of sulfathiazole using classical mechanics with different force fields (Universal, Compass, INTERFACE) and quantum mechanics (DFT with DMol³). The results showed good agreement with experimental crystal structure data, validating the computational models. nih.gov The optimized geometry is crucial for subsequent calculations, including electronic structure analysis. researchgate.net
Electronic structure calculations focus on the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. For sulfathiazole and its derivatives, the HOMO-LUMO gap has been calculated to understand their electronic transitions and relative stability. nih.govresearchgate.net For instance, DFT simulations of sulfonamide derivatives have been used to compare their stability based on the calculated energy gaps. nih.gov In one study, gas-phase calculations found that the thiazole (B1198619) tautomer of sulfathiazole is approximately 0.7 kcal/mol more stable than the imide form. acs.org
Table 1: Comparison of Computational Methods for Sulfathiazole Geometry Optimization nih.gov An interactive data table comparing the calculated bond lengths of sulfathiazole using various computational methods against experimental data. The table highlights the accuracy of different force fields and DFT methods in replicating the real-world molecular structure.
| Bond | Experimental (Å) | Forcite Universal (Å) | Forcite Compass (Å) | Forcite INTERFACE (Å) | DMol³ (Å) |
| d(S=O)₁ | 1.442 | 1.507 | 1.472 | 1.472 | 1.467 |
| d(S=O)₂ | 1.453 | 1.507 | 1.472 | 1.472 | 1.479 |
| d(S-C)₁ | 1.761 | 1.794 | 1.789 | 1.789 | 1.781 |
| d(S-CN)₂ | 1.710 | 1.769 | 1.748 | 1.748 | 1.719 |
| d(S-CC)₃ | 1.717 | 1.769 | 1.748 | 1.748 | 1.731 |
Note: d(S=O)₁: bond close to benzene; d(S=O)₂: bond close to nitrogen; d(S-C)₁: bond close to benzene; d(S-CN)₂: 5-membered ring bond; d(S-CC)₃: 5-membered ring bond.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netchemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to identify electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions. chemrxiv.org This analysis is critical for predicting how a molecule will interact with other entities, such as receptors or substrates, and for understanding noncovalent interactions. chemrxiv.orgresearchgate.net
For sulfathiazole and its cocrystals, MEP analysis has been used to reveal the reactive surfaces that are important for biological activities. researchgate.netresearchgate.net The electron-rich areas, typically shown in red or yellow, indicate sites prone to electrophilic attack, while electron-deficient regions, shown in blue, are susceptible to nucleophilic attack. researchgate.net For sulfathiazole, the negative potential is generally concentrated around the oxygen atoms of the sulfonyl group and the nitrogen atoms, identifying them as key sites for hydrogen bonding and metal coordination. researchgate.netscielo.br This information is invaluable for understanding ligand-protein binding and other intermolecular interactions. researchgate.net
Geometry Optimization and Electronic Structure Calculations
Molecular Simulation and Docking Studies
Molecular simulations and docking are powerful computational techniques used to model the interaction of a small molecule (ligand) like this compound with a larger macromolecule, such as a protein or a material surface.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a drug's mechanism of action.
Numerous docking studies have been performed on sulfathiazole and its derivatives to investigate their binding modes with various protein targets. nih.govajgreenchem.com For example, derivatives of sulfathiazole have been docked against the Methicillin-Resistant Staphylococcus aureus (MRSA) protein (PDB ID: 4TO8) and S. aureus gyrase (PDB ID: 2XCT). nih.govajgreenchem.com These studies calculate a docking score, which represents the binding affinity (in kcal/mol), and identify the specific amino acid residues involved in the interaction. nih.govajgreenchem.com Key interactions often include hydrogen bonds, pi-pi stacking, and pi-alkyl interactions. ajgreenchem.comajgreenchem.com
Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. ajgreenchem.comajgreenchem.com MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of intermolecular interactions like hydrogen bonds. ajgreenchem.com Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are calculated from the simulation trajectory to quantify the stability and conformational changes of the complex. ajgreenchem.comajgreenchem.com
Table 2: Selected Molecular Docking Results for Sulfathiazole Derivatives nih.govajgreenchem.com An interactive data table summarizing the binding affinities (docking scores) and key interacting residues for sulfathiazole derivatives with different protein targets. This data highlights the potential of these compounds as inhibitors.
| Derivative/Compound | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Sulfathiazole Derivative F1 | MRSA Protein (4TO8) | -7.51 | His86, His110, His181, His209 | Pi-Pi, Pi-Sulfur, Pi-Alkyl |
| Sulfathiazole Derivative 11b | S. aureus Gyrase (2XCT) | -10.0 | Not specified | Not specified |
| Sulfathiazole Derivative 11a | Human Myeloperoxidase (1DNU) | -9.7 | Not specified | Not specified |
Beyond biological targets, computational modeling is used to study the interaction of this compound with various materials. A notable application is in understanding the intercalation of sulfathiazole into clay minerals. nih.gov Intercalation is the insertion of a molecule between the layers of a host material.
A combined experimental and computational study investigated the adsorption of sulfathiazole onto montmorillonite (B579905), a type of clay. nih.gov Atomistic theoretical analysis showed that the adsorption of three or four sulfathiazole molecules per supercell into the interlayer space of the clay is a favorable process. nih.gov This intercalation leads to an increase in the interlayer spacing of the clay, which was confirmed by X-ray diffraction. nih.gov Such studies are important for developing drug delivery systems, as the interaction with clay can improve the solubility of poorly water-soluble drugs like sulfathiazole. nih.gov
Another relevant application in material science is corrosion inhibition. Sulfathiazole sodium has been identified as a cathodic corrosion inhibitor for copper in chloride solutions. medchemexpress.com It is believed to inhibit corrosion through both chemical and physical adsorption onto the copper surface, forming a protective layer. medchemexpress.com Computational studies can model these surface interactions to elucidate the mechanism of inhibition at the atomic level.
Advanced In Silico Prediction Models
Advanced in silico models, often employing machine learning and quantitative structure-activity relationship (QSAR) methodologies, are used to predict a wide range of properties for chemical compounds, including their biological activity, toxicity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.netfrontiersin.org
For sulfathiazole and its derivatives, in silico models have been developed to predict their drug-likeness and ADMET (ADME and Toxicity) properties. nih.govresearchgate.net These models use molecular descriptors and fingerprints as input features to train algorithms like random forests or support vector machines. researchgate.net For instance, studies have used such models to evaluate whether newly synthesized sulfathiazole derivatives comply with established rules for drug-likeness (e.g., Lipinski's rule of five), suggesting their potential as oral drug candidates. nih.gov
Furthermore, predictive models can be designed to screen for potential liabilities, such as nephrotoxicity or endocrine-disrupting effects. medchemexpress.comfrontiersin.org By analyzing large datasets of compounds with known effects, these models can identify structural alerts—specific molecular substructures that are associated with a particular toxicity. frontiersin.org For example, sulfathiazole sodium has been shown to have endocrine-disrupting effects, and in silico models can help in understanding the structural basis for such activities and in designing safer alternatives. medchemexpress.com More sophisticated models even aim to predict the functional effects of a compound on its protein target, such as whether it acts as an inhibitor or an activator.
Computational Chemistry and in Silico Modeling
Pharmacokinetic Parameter Estimation
The estimation of pharmacokinetic parameters through in silico models is a critical step in assessing the drug-like properties of a compound. Various software and web-based tools, such as SwissADME and PreADMET, are employed to calculate these properties based on the molecule's structure. nih.govbibliomed.org These predictions encompass a range of parameters from basic physicochemical properties that influence pharmacokinetics to more complex ADME characteristics like absorption, metabolism, and blood-brain barrier penetration. nih.govbibliomed.org
Research involving sulfathiazole as a reference compound in computational studies provides a clear framework for its predicted pharmacokinetic profile. nih.gov These studies utilize the Simplified Molecular Input Line Entry System (SMILES) representation of the molecule to generate a suite of ADME-relevant data. nih.gov
Drug-Likeness and Physicochemical Properties:
A foundational aspect of pharmacokinetic estimation is the evaluation of a compound's "drug-likeness," often assessed using criteria like Lipinski's Rule of Five. semanticscholar.org These rules correlate a molecule's physicochemical properties with its potential for oral bioavailability. For sulfathiazole, in silico analysis shows that it conforms to these rules, suggesting favorable oral absorption characteristics. semanticscholar.org Key predicted physicochemical properties for sulfathiazole are detailed in the table below. nih.gov
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₉H₉N₃O₂S₂ |
| Molecular Weight (g/mol) | 255.32 |
| H-bond Acceptors | 5 |
| H-bond Donors | 2 |
| Consensus Log P (o/w) | 0.18 |
| Lipinski's Rule of Five Violations | 0 |
ADME Predictions:
Beyond general drug-likeness, specific ADME parameters can be estimated. Computational models predict how a drug will be absorbed, distributed, metabolized, and excreted by the body. For sulfathiazole, these predictions indicate high gastrointestinal absorption, which is a desirable trait for an orally administered drug. nih.gov However, the models predict that it does not permeate the blood-brain barrier (BBB), suggesting its distribution is limited in the central nervous system. nih.gov
Metabolism is another critical pharmacokinetic component, largely driven by the cytochrome P450 (CYP) family of enzymes. In silico tools can predict whether a compound is likely to inhibit these enzymes, which can help foresee potential drug-drug interactions. For sulfathiazole, predictions indicate it is not an inhibitor of several key CYP isoforms, including CYP1A2, CYP2C19, CYP2C9, and CYP2D6, although it is predicted to inhibit CYP3A4. nih.gov
| Parameter | Prediction |
|---|---|
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | No |
| P-glycoprotein (P-gp) Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
| Log Kp (skin permeation) (cm/s) | -7.34 |
These in silico estimations provide a valuable, foundational understanding of the likely pharmacokinetic behavior of sodium sulfathiazole. They align with its known clinical use as an orally administered drug that acts systemically but with limited effects on the central nervous system. nih.gov The prediction of its interaction with CYP3A4 highlights an area for consideration in potential drug-drug interaction studies. nih.gov
Sodium Sulfathiazole As a Research Model and Tool
Utility in Antimicrobial Susceptibility Testing (In Vitro)
Sodium sulfathiazole (B1682510) is a key agent in the field of in vitro antimicrobial susceptibility testing (AST). toku-e.come-lactancia.org AST is a laboratory procedure performed to determine the susceptibility of a bacterium to an antimicrobial agent, which is crucial for guiding clinical treatment decisions and monitoring the emergence of antimicrobial resistance. agriculture.gov.auwoah.org
As a broad-spectrum sulfonamide antibiotic, sodium sulfathiazole is effective against a wide range of Gram-positive and Gram-negative bacteria. toku-e.come-lactancia.org In research and clinical laboratory settings, it is commonly incorporated into various AST formats, including panels, discs, and Minimum Inhibitory Concentration (MIC) strips. toku-e.come-lactancia.org These tests expose standardized bacterial isolates to the compound to determine the concentration required to inhibit their growth. The results help researchers and medical microbiologists understand resistance patterns and evaluate the efficacy of new antimicrobial agents. toku-e.com For instance, representative MIC values have been established for various bacteria, such as Haemophilus parasuis, where values can range from 32 µg/mL to 512 µg/mL. e-lactancia.org
| Organism | Representative MIC Value (µg/mL) |
| Haemophilus parasuis | 32 - 512 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Data sourced from reference e-lactancia.org.
Application in Veterinary Research Models for Metabolic Inhibition
In veterinary research, this compound is utilized as a tool to study metabolic pathways, specifically as an inhibitor of folate synthesis. toku-e.com The mechanism of action for all sulfonamides involves competitive inhibition. toku-e.com Sulfathiazole acts as a competitive antagonist to para-aminobenzoic acid (PABA), a crucial precursor for the synthesis of folic acid in bacteria. toku-e.comtoku-e.com Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed sources. Folic acid is essential for the production of nucleic acids and certain amino acids, making it vital for bacterial growth and replication. nih.gov
By introducing this compound in animal models, researchers can effectively inhibit folate formation by gut bacteria. toku-e.com This allows for the study of the physiological effects of reduced folate synthesis and the investigation of alternative metabolic pathways. This application is particularly valuable in understanding bacterial metabolism and in the preclinical evaluation of new therapeutic strategies that might also target folate synthesis. chemimpex.com
Role in Pharmaceutical Formulation Research
This compound serves as a model compound in pharmaceutical formulation research, where it aids scientists in understanding the behavior of sulfonamide antibiotics and developing new drug delivery technologies. chemimpex.com Its known, yet challenging, physicochemical properties, particularly its poor aqueous solubility, make it an ideal candidate for testing and validating novel formulation strategies aimed at improving drug performance. nih.govresearchgate.net
A primary challenge in the formulation of many drugs, including sulfathiazole, is their low solubility in water, which can limit bioavailability. researchgate.netnih.gov Consequently, sulfathiazole and its sodium salt are frequently used as model compounds in studies exploring various solubility enhancement techniques. tandfonline.com These strategies are critical for ensuring that a drug can be effectively absorbed by the body. General methods investigated with model drugs like sulfathiazole include particle size reduction (micronization), pH adjustment, and the use of solubilizing agents like surfactants and hydrotropes. ijrpns.comijpbs.com
One of the most promising strategies for improving the dissolution rate and solubility of poorly water-soluble drugs is the development of solid dispersions. tandfonline.comnih.gov This technique involves dispersing the drug in an inert carrier matrix at the solid state. nih.gov this compound has been a key model drug in this area of research.
Studies have successfully formulated solid dispersions of sulfathiazole using carriers like polyvinylpyrrolidone (B124986) (PVP) and surfactants such as sodium lauryl sulfate (B86663) (SLS). nih.govbiocrick.com In one such study, various ratios of sulfathiazole, PVP-K29/32, and SLS were prepared using a solvent evaporation method. tandfonline.comnih.gov The resulting solid dispersions were analyzed using techniques like Modulated Differential Scanning Calorimetry (MDSC) and X-ray powder diffraction (XRPD), which confirmed that the drug was present in a more soluble amorphous form rather than its less soluble crystalline state. tandfonline.comnih.gov In vitro dissolution studies demonstrated that these ternary solid dispersions significantly improved the dissolution rate of sulfathiazole compared to the pure drug or a simple physical mixture of the components. nih.gov
| Formulation Components | Carrier/Polymer | Surfactant | Key Finding |
| Sulfathiazole | Polyvinylpyrrolidone (PVP K29/32) | Sodium Lauryl Sulfate (SLS) | Incorporation of SLS into the solid dispersion significantly improved the drug's dissolution rate compared to the binary (drug-polymer) system alone. The amorphous form of the drug was achieved. tandfonline.comnih.gov |
| Sulfathiazole | Povidone | N/A | Mechanical activation with povidone was shown to greatly increase the solvation and solubility of sulfathiazole. A 3:1 polymer-to-drug ratio yielded the highest solubility. e-lactancia.org |
Researchers have explored advanced drug delivery systems using natural, biocompatible materials like clay minerals to improve the biopharmaceutical profile of drugs like sulfathiazole. nih.govresearchgate.net Clay minerals such as montmorillonite (B579905) are investigated as drug carriers due to their high adsorption capacity, large surface area, and ability to facilitate controlled release. researchgate.netnih.gov
In one study, the interaction between sulfathiazole and montmorillonite was examined through both experimental and computational methods. nih.govresearchgate.net The research found that sulfathiazole could be successfully adsorbed into the interlayer space of the clay mineral. nih.gov This inclusion into the clay nanocarrier resulted in a remarkable 220% increase in the drug's solubility compared to the original drug powder. nih.govresearchgate.netresearchgate.net Such drug-clay hybrid systems demonstrate potential for creating more effective oral dosage forms by enhancing solubility and modifying drug release patterns. researchgate.net Similar research has been conducted using other silicates, such as magnesium aluminum silicate, to develop slow-release tablet formulations of this compound. tandfonline.com
Investigation of Solid Dispersion Systems
Studies in Materials Science and Corrosion Inhibition
In the realm of materials science, this compound and its parent compound, sulfathiazole, have been the subject of research focusing on their physical properties and their utility as corrosion inhibitors for various metals. Studies have explored aspects ranging from the compaction behavior of the powdered form to its effectiveness in preventing corrosive processes on metal surfaces.
Research into the compaction properties of this compound has provided insights into its behavior as a brittle drug when combined with excipients. For instance, investigations have employed parameters such as dynamic indentation hardness, tensile strength, and brittle fracture index to quantify the effects of combining this compound with plastic excipients like microcrystalline cellulose (B213188) or lubricants like talc (B1216) and magnesium stearate. ekb.eg These studies are crucial for understanding and optimizing the tablet manufacturing process. It was observed that as the proportion of microcrystalline cellulose increased in a binary mixture with this compound, the tensile strength, indentation hardness, and bonding index also increased, while the brittle fracture index decreased. ekb.eg
Furthermore, the solid-state characteristics of this compound have been modified through techniques like spray drying. mdpi.comnih.gov Such research is fundamental for dosage form development, as the physical state of a drug can significantly influence its properties. Studies have shown that spray drying this compound solutions invariably leads to an amorphous material, regardless of the solvent or spray drier configuration used. mdpi.comnih.gov This amorphous form can subsequently be induced to crystallize into different hydrated or anhydrous polymorphs under controlled conditions of humidity and temperature. mdpi.comnih.gov
A significant area of research within materials science for sulfathiazole has been its application as a corrosion inhibitor. Investigations have demonstrated its efficacy in protecting metals such as copper and aluminum from corrosion in aggressive environments. researchgate.netresearchgate.netresearchgate.net
Corrosion Inhibition of Copper
Sulfathiazole has been identified as an effective corrosion inhibitor for copper, particularly in sodium chloride (NaCl) solutions. researchgate.netresearchgate.net Research indicates that sulfathiazole functions primarily as a cathodic inhibitor, meaning it predominantly suppresses the cathodic (reduction) reaction of the corrosion process. researchgate.netmdpi.com Its presence in a 0.1 M NaCl solution leads to a decrease in the corrosion current density and a negative shift in the corrosion potential. researchgate.netmdpi.com The inhibition efficiency has been shown to increase with higher concentrations of the inhibitor, reaching over 80%. researchgate.net
The mechanism of inhibition involves the adsorption of sulfathiazole molecules onto the copper surface, a process that has been found to follow the Langmuir adsorption isotherm. researchgate.net This indicates the formation of a monolayer of the inhibitor on the metal. The strength of this adsorption is evidenced by a free energy of adsorption value of -33.47 kJ/mol, suggesting a strong interaction between the inhibitor and the copper surface. researchgate.net The increase in activation energy for the corrosion process in the presence of sulfathiazole further supports the formation of a protective adsorptive film. researchgate.net
The following table presents detailed electrochemical parameters from a study on copper corrosion in 0.1 M NaCl with varying concentrations of sulfathiazole (ST).
Table 1: Electrochemical Parameters for Copper Corrosion in 0.1 M NaCl with Different Concentrations of Sulfathiazole (ST)
| Solution | Corrosion Potential (Ecorr), mV | Corrosion Current Density (Icorr), µA cm⁻² | Corrosion Rate, mpy | Polarization Resistance (Rp), Ohm cm² | Inhibition Efficiency (IE) from Icorr, % |
|---|---|---|---|---|---|
| 0.1 M NaCl | 195.0 | 5.160 | 2.978 | 1.845 | – |
| 20 ppm ST | 232.0 | 2.290 | 1.331 | 4.201 | 55.62 |
| 40 ppm ST | 243.0 | 2.020 | 1.195 | 4.690 | 60.85 |
| 60 ppm ST | 246.0 | 1.570 | 0.9126 | 6.272 | 69.57 |
| 80 ppm ST | 244.0 | 1.013 | 0.6015 | 9.661 | 80.37 |
Data sourced from Zor, et al. (2014). researchgate.net
Corrosion Inhibition of Aluminum
Sulfathiazole has also been investigated as a corrosion inhibitor for aluminum in NaCl solutions. researchgate.net Similar to its effect on copper, it acts as a mixed-type inhibitor for aluminum, suppressing both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of sulfathiazole on the aluminum surface also adheres to the Langmuir adsorption isotherm. researchgate.net Studies have reported an inhibition efficiency of 81.22% for aluminum in a 0.1 M NaCl solution at an inhibitor concentration of 80 mg/L. researchgate.net The effect of temperature on the corrosion of aluminum in the presence of sulfathiazole has also been examined using the Arrhenius equation to understand the thermodynamics of the inhibition process. researchgate.net
Q & A
Q. Q1: What are the standard methodologies for synthesizing and characterizing sodium sulfathiazole in academic research?
Answer: this compound synthesis typically involves sulfonation of 2-aminothiazole followed by sodium salt formation. Characterization requires:
- Purity analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase of acetonitrile:water (70:30) .
- Crystallinity assessment : X-ray powder diffraction (XRPD) to confirm polymorphic form (e.g., Form I vs. III) and differential scanning calorimetry (DSC) to analyze thermal behavior (melting point: ~200°C with decomposition) .
- Spectroscopic validation : FT-IR (key peaks: 3400 cm⁻¹ for NH stretch, 1650 cm⁻¹ for sulfonamide S=O) and NMR (¹H: δ 7.2–7.5 ppm for aromatic protons) .
Q. Q2: How should researchers design experiments to assess this compound’s stability under varying storage conditions?
Answer: Stability studies should follow ICH guidelines Q1A(R2):
- Variables : Temperature (25°C, 40°C), humidity (60% RH, 75% RH), and light exposure (ICH Q1B).
- Analytical endpoints :
- Data interpretation : Arrhenius modeling to predict shelf life under accelerated conditions .
Advanced Research Questions
Q. Q3: How can conflicting data on this compound’s solubility in aqueous vs. organic solvents be reconciled?
Answer: Contradictions often arise from:
- Methodological variability : Shake-flask vs. potentiometric titration for solubility measurement.
- pH dependence : Solubility increases at pH > 8 due to ionization of the sulfonamide group (pKa ≈ 7.2) .
- Co-solvent effects : Use Hansen solubility parameters to predict miscibility in solvents like DMSO or ethanol .
Resolution : Standardize protocols (e.g., USP <1236>) and report experimental conditions (temperature, ionic strength) explicitly .
Q. Q4: What advanced techniques are critical for studying this compound’s polymorphism and its impact on bioavailability?
Answer:
Q. Q5: How should researchers address discrepancies in reported antimicrobial efficacy of this compound across in vitro and in vivo models?
Answer: Discrepancies may stem from:
- Experimental design : Static vs. dynamic (e.g., chemostat) bacterial cultures affecting MIC values .
- Pharmacokinetic variability : Protein binding (>90%) reduces free drug concentration in vivo .
- Resistance mechanisms : Screen for sulfonamide resistance genes (e.g., sul1, sul2) via PCR .
Recommendation : Use standardized CLSI M07-A11 guidelines for MIC determination and report plasma protein binding data .
Methodological and Analytical Considerations
Q. Q6: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Answer:
Q. Q7: How can researchers validate the specificity of analytical methods for this compound in complex matrices (e.g., biological fluids)?
Answer:
- Selectivity testing : Spike recovery experiments in plasma/urine with interferants (e.g., albumin, urea) .
- Mass spectrometry : LC-MS/MS with MRM transitions (e.g., m/z 256 → 156 for quantification) to confirm identity .
- Forced degradation : Expose samples to acid/base hydrolysis, oxidation (H₂O₂), and photolysis to confirm method robustness .
Data Reporting and Reproducibility
Q. Q8: What minimal data must be included in publications to ensure reproducibility of this compound studies?
Answer: Per Beilstein Journal guidelines :
- Synthesis : Molar ratios, reaction time/temperature, and purification method (e.g., recrystallization solvent).
- Characterization : Full spectral data (IR, NMR) accessible via supplementary materials.
- Biological assays : Cell line/vendor, passage number, and positive/negative controls.
Q. Q9: How should contradictory findings in this compound’s mechanism of action be addressed in systematic reviews?
Answer:
- Critical appraisal : Apply AMSTAR-2 criteria to assess study bias (e.g., blinding in animal trials) .
- Subgroup analysis : Stratify data by bacterial strain (e.g., Staphylococcus aureus vs. E. coli) .
- Gap identification : Highlight understudied areas (e.g., biofilm disruption efficacy) using PRISMA flow diagrams .
Future Research Directions
Q. Q10: What emerging technologies could enhance the study of this compound’s environmental impact?
Answer:
- Advanced degradation tracking : Use high-resolution mass spectrometry (HRMS) to identify transformation products in wastewater .
- Ecotoxicity modeling : QSAR models to predict effects on aquatic organisms (e.g., Daphnia magna) .
- Microbiome studies : 16S rRNA sequencing to assess dysbiosis in soil microbial communities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
